![molecular formula C7H7Cl2N B1602856 3,5-Dichloro-2-methylaniline CAS No. 62077-28-5](/img/structure/B1602856.png)
3,5-Dichloro-2-methylaniline
Overview
Description
3,5-Dichloro-2-methylaniline is a chemical compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 . It appears as a white to yellow to orange powder or crystals .
Molecular Structure Analysis
The InChI code for 3,5-Dichloro-2-methylaniline is1S/C7H7Cl2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3,5-Dichloro-2-methylaniline is a white to yellow to orange powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Biochemical Monitoring
3,5-Dichloro-2-methylaniline (3,5-DCA) is a useful marker for the exposure to certain non-persistent pesticides like vinclozolin and iprodione. A study by Turci et al. (2006) developed a gas chromatography/mass spectrometry method for determining 3,4- and 3,5-DCAs in urine, using 3,5-DCA as a marker for biological monitoring in humans. This method is crucial for assessing exposure in both occupationally exposed individuals and the general population, given the potential adverse health effects of these chemicals, such as endocrine disruption (Turci et al., 2006).
Synthesis of Novel Compounds
Topçu et al. (2021) investigated the synthesis of novel compounds using 3,5-dichloroaniline and other related chemicals. These novel compounds showed promising antioxidant activities and could potentially be used in scenarios involving oxidative stress conditions (Topçu et al., 2021).
Environmental Monitoring
Wittke et al. (2001) presented methods for determining 3,4-DCA and 3,5-DCA as markers of eight non-persistent pesticides in human urine. The detection and identification of these markers are crucial for environmental monitoring and assessing human exposure to these pesticides (Wittke et al., 2001).
Spectroscopic Analysis
Karabacak et al. (2008) conducted a study on the experimental and theoretical vibrational spectra of 2-chloro-5-methylaniline, providing valuable insights into the spectroscopic properties of such compounds (Karabacak et al., 2008).
Nephrotoxicity Studies
A study by Hong et al. (2000) explored the nephrotoxic effects of 3,5-dihaloaniline isomers, including 3,5-dichloroaniline. This research provides important insights into the toxicological profile of haloanilines, which are widely used in the manufacture of pesticides, dyes, and drugs (Hong et al., 2000).
Chemical Synthesis
Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. This research contributes to the field of chemical synthesis, showcasing the versatility of 3,5-dichloro-2-methylaniline in creating new compounds with potential applications (Rizwan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBGVAURJAJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598967 | |
Record name | 3,5-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylaniline | |
CAS RN |
62077-28-5 | |
Record name | 3,5-Dichloro-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62077-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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